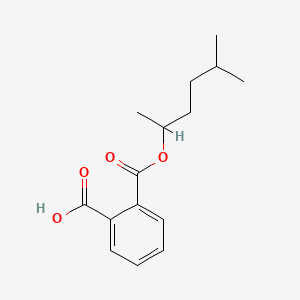

Mono(5-Methyl-2-hexyl) Phthalate

CAS No.:

Cat. No.: VC18518612

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O4 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |

| Standard InChI | InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |

| Standard InChI Key | RHIBMWKTYMGVAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Introduction

The structural variation in the ester side chain influences physicochemical properties such as solubility and metabolic pathways.

Synthesis and Industrial Applications

Synthesis Pathways

Mono(5-Methyl-2-hexyl) Phthalate is synthesized via esterification of phthalic anhydride with 5-methyl-2-hexanol. This reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature conditions . The process is analogous to the synthesis of MEHP but utilizes a branched alcohol precursor.

Environmental and Biological Fate

Metabolic Pathways

In vivo, phthalate monoesters undergo oxidation and glucuronidation. For example, MEHP is metabolized to mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) . While Mono(5-Methyl-2-hexyl) Phthalate’s metabolism remains unstudied, its branched structure may slow enzymatic oxidation compared to MEHP .

Toxicity and Health Implications

Acute and Chronic Toxicity

-

Hepatotoxicity: Peroxisome proliferation in rodent liver cells .

-

Endocrine Disruption: Anti-androgenic effects via PPAR-α activation .

-

Developmental Toxicity: Impaired fetal growth in animal models .

Comparative Toxicity Metrics

| Endpoint | MEHP (µg/kg/day) | Mono(5-Methyl-2-hexyl) Phthalate (Inferred) |

|---|---|---|

| NOAEL (Liver Effects) | 4.8 (Rats) | Likely higher due to reduced bioavailability |

| LOAEL (Developmental) | 14.7 (Mice) | Not established |

Regulatory Status and Analytical Methods

Detection Techniques

Research Gaps and Future Directions

-

Toxicokinetics: Absorption, distribution, and excretion studies are needed.

-

Epidemiology: Associations with human health outcomes (e.g., obesity, endocrine disorders).

-

Environmental Monitoring: Presence in water, soil, and air.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume